4-ニトロフェニル-2-O-(α-L-フコピラノシル)-β-D-ガラクトピラノシド

説明

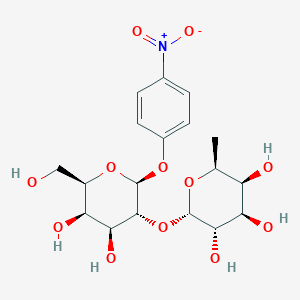

4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is a nitrophenyl derivative of 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside. This compound is a biologically important oligosaccharide component of glycoconjugates that play a role in cellular recognition and intercellular interactions .

科学的研究の応用

4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside has several scientific research applications, including:

Biochemistry: Used as a substrate to study enzyme kinetics and glycosidase activity.

Cell Biology: Investigates cellular recognition and intercellular interactions.

Industry: Utilized in the synthesis of complex carbohydrates and glycoconjugates.

作用機序

Target of Action

The primary target of 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside, a derivative of disaccharide H, is the biologically important oligosaccharide component of glycoconjugates . These glycoconjugates play a crucial role in cellular recognition and intercellular interactions .

Biochemical Pathways

The compound is likely involved in the biochemical pathways related to cellular recognition and intercellular interactions, given its role as a component of glycoconjugates . These pathways are crucial for various biological processes, including cell adhesion, cell signaling, and immune response.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. Given its role in cellular recognition and intercellary interactions, it could potentially influence a variety of cellular processes, from cell adhesion to immune response .

生化学分析

Biochemical Properties

It is known to be a derivative of disaccharide H, which is a component of glycoconjugates . These glycoconjugates play a crucial role in cellular recognition and intercellular interactions

Cellular Effects

The cellular effects of 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside are also not well studied. Given its role as a component of glycoconjugates, it may influence cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside typically involves the glycosylation of 4-nitrophenyl-beta-D-galactopyranoside with alpha-L-fucopyranosyl donors. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the glycosylation process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

化学反応の分析

Types of Reactions

4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside can undergo several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield 4-nitrophenol and the corresponding disaccharide.

Oxidation: The nitrophenyl group can be oxidized under specific conditions.

Substitution: The nitrophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed using acidic or enzymatic conditions.

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Substitution: Various nucleophiles can be used to substitute the nitrophenyl group.

Major Products Formed

Hydrolysis: 4-nitrophenol and the corresponding disaccharide.

Oxidation: Oxidized derivatives of the nitrophenyl group.

Substitution: Substituted derivatives of the original compound.

類似化合物との比較

Similar Compounds

4-Nitrophenyl-beta-D-galactopyranoside: Lacks the alpha-L-fucopyranosyl group.

2-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside: Similar structure but with a different nitrophenyl group position.

4-Nitrophenyl-2-O-(alpha-D-glucopyranosyl)-beta-D-galactopyranoside: Contains an alpha-D-glucopyranosyl group instead of alpha-L-fucopyranosyl.

Uniqueness

4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is unique due to its specific combination of nitrophenyl and alpha-L-fucopyranosyl groups, which confer distinct biochemical properties and applications in research .

生物活性

4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside (commonly referred to as Npafpbg) is a synthetic glycoside that has garnered attention in biochemical research due to its substrate specificity for alpha-L-fucosidases. This compound is particularly significant in the study of carbohydrate-binding proteins and has implications in various biological processes, including microbial adhesion and enzyme activity.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 301.26 g/mol

- IUPAC Name : 4-nitrophenyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside

The compound features a nitrophenyl group, which enhances its chromogenic properties, making it useful for detecting enzymatic activity.

Enzymatic Activity

Npafpbg is primarily utilized as a substrate for alpha-L-fucosidases, enzymes that hydrolyze fucosylated glycosides. The hydrolysis of Npafpbg by these enzymes results in the release of 4-nitrophenol, which can be quantitatively measured. This property has been exploited in various studies to assess the activity of alpha-L-fucosidases from different sources, including:

- Aspergillus niger

- Escherichia coli

- Clostridium perfringens

These studies demonstrate the compound's utility in enzymatic assays and its role in understanding fucosidase activity across different biological systems .

Microbial Interaction

Research indicates that Npafpbg can influence microbial adhesion due to its structural similarity to naturally occurring glycans. For instance, Pseudomonas aeruginosa has shown varying carbohydrate-binding profiles when exposed to glycopolymers containing fucose and galactose residues. The binding affinity of this bacterium to host tissues is critical in understanding its pathogenicity, especially in cystic fibrosis patients where increased fucosylation is observed .

Case Studies

- Detection of Alpha-L-Fucosidases :

- Pseudomonas aeruginosa Binding Studies :

Research Findings

Recent investigations have focused on the synthesis and application of Npafpbg in various biochemical assays:

特性

IUPAC Name |

(2S,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3/t7-,10+,11+,12-,13+,14-,15-,16+,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNXEBSKDAQHBI-YUXDDOTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216557 | |

| Record name | 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66347-27-1 | |

| Record name | 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066347271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。